Product packaging for Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate(Cat. No.:CAS No. 187270-16-2)

Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate

Cat. No.: B061614
CAS No.: 187270-16-2
M. Wt: 270.32 g/mol
InChI Key: LDERXAIJKAWVIH-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Phenylacetate Chemistry

Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate belongs to the broad class of biphenyls, which are organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is a cornerstone in many areas of chemistry, from materials science to pharmaceuticals. rsc.orgajgreenchem.comajgreenchem.comresearchgate.net The biphenyl framework provides a semi-rigid backbone that can be functionalized to create molecules with specific three-dimensional shapes and electronic properties.

The presence of the ethyl phenylacetate group classifies the compound as an ester of phenylacetic acid. Phenylacetic acid and its derivatives are found in various natural products and are utilized as building blocks in the synthesis of more complex molecules, including pharmaceuticals and fragrances.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in research lies in its potential as an intermediate for the synthesis of novel organic molecules. The biphenyl and phenylacetate moieties are prevalent in a wide array of biologically active compounds. rsc.orgajgreenchem.comajgreenchem.com Biphenyl derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and anti-hypertensive agents, among other therapeutic applications. ajgreenchem.comajgreenchem.com The specific substitution pattern of this compound, with a methoxy (B1213986) group at the 2-position of one phenyl ring and the ethyl acetate (B1210297) group at the 3-position of the other, offers a unique starting point for the design and synthesis of new chemical entities with potential medicinal value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O3 B061614 Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate CAS No. 187270-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-20-17(18)12-13-7-6-8-14(11-13)15-9-4-5-10-16(15)19-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERXAIJKAWVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631288
Record name Ethyl (2'-methoxy[1,1'-biphenyl]-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187270-16-2
Record name Ethyl (2'-methoxy[1,1'-biphenyl]-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Reactivity

A plausible synthetic approach would involve the reaction of ethyl (3-bromophenyl)acetate with (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Starting Materials:

  • Ethyl (3-bromophenyl)acetate
  • (2-methoxyphenyl)boronic acid
  • Catalyst:

    Palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine ligand. researchgate.net

    Base:

    An inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is typically used.

    Solvent:

    A mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and water is commonly employed.

    The reactivity of Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate would be dictated by its functional groups. The ester moiety can undergo hydrolysis to the corresponding carboxylic acid or can be reduced to an alcohol. The aromatic rings can be subjected to electrophilic substitution reactions, although the substitution pattern will be influenced by the existing substituents.

    Physicochemical Properties

    Specific, experimentally determined physicochemical properties for Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate are not widely reported. However, based on the properties of related compounds such as ethyl (2-methoxyphenyl)acetate and 2-(3-methoxyphenyl)ethyl acetate (B1210297), some predictions can be made. nih.govsielc.comechemi.com

    Predicted :

    PropertyPredicted Value
    Molecular Formula C₁₇H₁₈O₃
    Molecular Weight 270.32 g/mol
    Appearance Likely a colorless to pale yellow oil or solid
    Boiling Point Expected to be high, likely >300 °C at atmospheric pressure
    Solubility Insoluble in water, soluble in common organic solvents like ethanol, acetone, and ethyl acetate

    Spectroscopic Data

    Detailed spectroscopic data for Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate is not available in the public domain. However, one can predict the key features that would be observed in its NMR and IR spectra based on its structure and data from analogous compounds. chemrxiv.orgresearchgate.netchemicalbook.comchemicalbook.comchegg.com

    Predicted Spectroscopic Features:

    Spectroscopy Predicted Key Signals
    ¹H NMR - Signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings.- A singlet for the methoxy (B1213986) group protons (δ ~3.8 ppm).- A singlet for the methylene (B1212753) protons of the acetate (B1210297) group (δ ~3.6 ppm).- A quartet and a triplet for the ethyl group protons (δ ~4.1 and ~1.2 ppm, respectively).
    ¹³C NMR - Multiple signals in the aromatic region (δ ~110-160 ppm) for the twelve carbon atoms of the biphenyl (B1667301) system.- A signal for the methoxy carbon (δ ~55 ppm).- A signal for the carbonyl carbon of the ester (δ ~170 ppm).- Signals for the methylene and methyl carbons of the ethyl acetate group.
    IR Spectroscopy - A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching bands for the ether and ester groups.
    Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    Applications As a Research Chemical

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would yield distinct signals corresponding to the different electronic environments of the protons and carbon atoms within the molecule.

    Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

    The ¹H NMR spectrum of this compound would be expected to show a series of signals characteristic of its structure. The ethyl ester group would produce a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), typically in the upfield region of the spectrum. The methylene protons of the acetate (B1210297) group (-CH₂-COOEt) would appear as a singlet. The methoxy (B1213986) group (-OCH₃) protons would also present as a singlet. The aromatic region would display a complex pattern of multiplets due to the protons on the two phenyl rings. The precise chemical shifts and coupling constants would depend on the solvent used for the analysis.

    Interactive Data Table: Predicted ¹H NMR Data

    ProtonsPredicted Chemical Shift (ppm)Multiplicity
    Ethyl (-CH₃)~1.2Triplet
    Ethyl (-O-CH₂-)~4.1Quartet
    Acetate (-CH₂-)~3.7Singlet
    Methoxy (-OCH₃)~3.8Singlet
    Aromatic (Ar-H)~6.9 - 7.6Multiplet

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

    The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate moiety, the methoxy carbon, and the aromatic carbons of the biphenyl structure. The quaternary carbons of the biphenyl linkage would also be identifiable.

    Interactive Data Table: Predicted ¹³C NMR Data

    CarbonPredicted Chemical Shift (ppm)
    Carbonyl (C=O)~171
    Aromatic (C-O)~157
    Aromatic (C-C)~120 - 140
    Methylene (-O-CH₂)~61
    Methoxy (-OCH₃)~55
    Acetate (-CH₂-)~41
    Methyl (-CH₃)~14

    Two-Dimensional NMR Techniques

    To unambiguously assign the proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal the coupling relationships between protons, while HSQC would correlate the proton signals with their directly attached carbon atoms.

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

    High-Resolution Mass Spectrometry (HRMS)

    High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₁₇H₁₈O₃, by comparing the experimentally measured mass with the calculated theoretical mass.

    Fragmentation Pattern Analysis

    Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecule to break apart into characteristic fragment ions. The analysis of this fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound would include the loss of the ethoxy group (-•OCH₂CH₃) from the ester, the loss of the entire ethyl acetate moiety, and cleavages within the biphenyl structure.

    Infrared (IR) Spectroscopy

    There is no published experimental Infrared (IR) spectrum or a corresponding data table of vibrational frequencies for this compound. This information is necessary to detail the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretching of the ester, the C-O stretching vibrations, and the aromatic C-H and C=C vibrations.

    X-ray Crystallography and Solid-State Structure Determination

    No crystallographic studies for this compound have been reported. Consequently, information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and detailed intramolecular bond lengths and angles, is not available. The determination of these parameters requires single-crystal X-ray diffraction analysis, which has not been performed or published for this compound.

    Molecular Modeling and Geometry Optimization

    Molecular modeling is the foundational step in the computational analysis of a molecule, aimed at determining its most stable three-dimensional conformation, known as the global minimum on the potential energy surface. For this compound, this process involves constructing the initial 2D structure and converting it into a 3D model. This model is then subjected to geometry optimization using computational chemistry software.

    The resulting optimized geometry provides essential data on the molecule's structural parameters.

    ParameterTypeAtoms InvolvedHypothetical Optimized Value
    Bond LengthC=OCarbonyl Carbon - Carbonyl Oxygen~ 1.21 Å
    Bond LengthC-OCarbonyl Carbon - Ester Oxygen~ 1.34 Å
    Bond LengthC-CBiphenyl Inter-ring Bond~ 1.49 Å
    Bond AngleO=C-OCarbonyl Group~ 124°
    Dihedral AngleC-C-C-CBetween the two phenyl rings~ 35-45°

    Note: These values are illustrative and would be precisely determined through quantum mechanical calculations.

    Quantum Chemical Calculations (e.g., Density Functional Theory)

    Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. Using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), various electronic properties of the optimized geometry of this compound can be determined. nih.govresearchgate.net

    Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. materialsciencejournal.orgresearchgate.net

    Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester and methoxy groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

    PropertyDescriptionHypothetical Calculated ValueSignificance
    HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 eVRelates to ionization potential and electron-donating ability
    LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.2 eVRelates to electron affinity and electron-accepting ability
    HOMO-LUMO GapEnergy difference between HOMO and LUMO5.3 eVIndicator of chemical reactivity and kinetic stability
    Dipole MomentMeasure of the net molecular polarity~ 2.5 DebyeInfluences solubility and intermolecular interactions

    Molecular Dynamics Simulations

    While geometry optimization provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. An MD simulation would model the movements and interactions of the atoms of this compound in a simulated environment, such as a water box, at a given temperature and pressure. nih.gov

    These simulations can reveal the conformational landscape of the molecule, showing how it flexes, bends, and rotates. For this compound, MD could be used to explore the rotational freedom around the biphenyl linkage and the flexibility of the ethyl acetate tail. The stability of the molecule's conformation over the simulation time (typically nanoseconds) is often assessed by calculating the Root-Mean-Square Deviation (RMSD) from the initial optimized structure. A stable RMSD plot indicates that the molecule maintains a consistent average conformation. This information is vital for understanding how the molecule might adapt its shape upon interacting with a biological target. researchgate.net

    Molecular Docking Studies with Biological Targets

    Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a specific protein target. Given that structurally similar biphenyl acetic acid derivatives are known to be potent nonsteroidal anti-inflammatory drugs (NSAIDs), a primary biological target for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.nettsijournals.com These enzymes are the targets of common NSAIDs like ibuprofen (B1674241) and naproxen.

    A docking study would involve placing the 3D structure of this compound into the active site of the COX enzyme and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results would predict the most stable binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov Other potential targets could include acetylcholinesterase (AChE) or α-glucosidase, based on studies of other complex acetate derivatives. researchgate.net

    Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
    Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, π-π Stacking, Hydrophobic
    Cyclooxygenase-1 (COX-1)-7.2Arg120, Ile523Hydrogen Bond, Hydrophobic
    Acetylcholinesterase (AChE)-9.1Trp84, Tyr334, Phe330π-π Stacking, Hydrophobic

    This table presents illustrative data for a hypothetical docking study.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com To develop a QSAR model for this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., anti-inflammatory potency) would be required. tsijournals.com

    For each molecule in the series, various molecular descriptors are calculated. These can include:

    Steric descriptors: Molecular weight, volume, surface area.

    Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

    Hydrophobic descriptors: LogP (partition coefficient).

    Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a combination of these descriptors with the observed activity. A robust QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. researchgate.netnih.gov For biphenyl acetic acid derivatives, QSAR studies have revealed the importance of electronic and steric parameters for anti-inflammatory activity. tsijournals.com

    Prediction of Spectroscopic Parameters

    Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to validate the structure of a synthesized compound.

    NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.orgnih.gov These predicted values can be correlated with experimental spectra to aid in signal assignment and confirm the molecular structure.

    IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These theoretical frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Key predicted vibrations for this compound would include the C=O stretching of the ester, C-O stretching frequencies, and aromatic C-H and C=C stretching modes. researchgate.netmaterialsciencejournal.org

    Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Aromatic Protons6.8 - 7.5110 - 145
    CH₂ (acetate)~ 3.7~ 41
    O-CH₂ (ethyl)~ 4.2~ 61
    CH₃ (ethyl)~ 1.3~ 14
    O-CH₃ (methoxy)~ 3.8~ 55

    Note: These are hypothetical predicted chemical shift ranges for illustrative purposes.

    Evaluation of Anticancer Potential

    In Vitro Cytotoxicity Assays in Cancer Cell Lines

    No data is available on the cytotoxic effects of this compound against any cancer cell lines.

    Investigations into Apoptosis Induction

    There are no published studies investigating whether this compound can induce apoptosis in cancer cells.

    Cell Cycle Perturbation Analysis

    Information regarding the effects of this compound on the cell cycle of cancer cells is not available.

    Assessment of Antimicrobial Efficacy

    Antibacterial Activity Profiling

    No studies were found that evaluated the antibacterial properties of this compound against any bacterial strains.

    Antifungal Activity Profiling

    There is no available data on the antifungal activity of this compound against any fungal species.

    Determination of Minimal Inhibitory Concentrations (MIC)

    There is currently no publicly available scientific literature detailing the determination of Minimal Inhibitory Concentrations (MIC) for this compound against any microbial strains. Consequently, no data tables of MIC values for this specific compound can be provided. General studies on biphenyl derivatives have shown a range of antibacterial and antifungal activities, but these findings are not specific to this compound. nih.gov

    Enzyme Inhibition Studies

    Identification of Target Enzymes

    No specific enzymes have been identified as targets for this compound in published research. While related compounds and derivatives are known to interact with various enzymes, dedicated studies to identify the enzymatic targets of this compound are absent from the current scientific record.

    Kinetic Characterization of Enzyme Inhibition

    Consistent with the lack of identified target enzymes, there are no available studies on the kinetic characterization of enzyme inhibition by this compound. Research into its mechanism of action, including the determination of inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), has not been reported.

    Molecular Mechanism of Enzyme Modulation

    The molecular mechanism by which this compound might modulate enzyme activity remains uninvestigated. There are no molecular docking or structural biology studies available that would elucidate the binding interactions between this compound and any potential enzyme targets.

    Receptor Binding and Modulation Studies

    Scientific literature lacks any studies focused on the receptor binding and modulation properties of this compound. There is no data available regarding its affinity for any specific receptors or its potential agonist or antagonist effects.

    Antioxidant Activity Investigations

    There are no specific studies that have investigated the antioxidant activity of this compound. While the antioxidant properties of various crude "ethyl acetate" extracts from plants have been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, these results are not attributable to the specific compound . nih.govijpbs.comresearchgate.netethjhealths.orgajol.infosphinxsai.com Therefore, no data tables on the antioxidant capacity of this compound can be presented.

    Free Radical Scavenging Assays (e.g., DPPH)

    There is no available information from scientific literature concerning the evaluation of this compound in free radical scavenging assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

    Antiviral Activity Assessments

    No studies were found that assessed the potential antiviral activity of this compound against any virus.

    Preclinical Pharmacological Profiles

    There is no publicly available data detailing the preclinical pharmacological profile of this compound.

    Structure Activity Relationship Sar Studies of Ethyl 2 3 2 Methoxyphenyl Phenyl Acetate and Its Analogues

    Design and Synthesis of Analogues and Derivatives

    The design of analogues of Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate focuses on modifying three primary regions: the biphenyl (B1667301) core, the position and nature of substituents on the aromatic rings, and the ethyl acetate (B1210297) side chain. The synthesis of these compounds typically involves a convergent approach where the key biphenyl structure is formed first, followed by the elaboration of the acetic acid moiety.

    A cornerstone of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of the C-C bond between the two phenyl rings. For instance, a substituted phenylboronic acid can be coupled with a halo-substituted phenylacetic acid ester. Alternatively, a halo-biphenyl intermediate can be synthesized first, followed by the introduction of the acetic acid side chain.

    The phenylacetic acid precursors themselves are accessible through various established synthetic routes mdpi.comrmit.edu.au. Once the desired biphenylacetic acid is obtained, the corresponding ethyl ester, such as the title compound, can be readily prepared through Fischer esterification, refluxing the acid in absolute ethanol with a catalytic amount of strong acid like sulfuric acid researchgate.net. This straightforward esterification allows for the synthesis of a wide range of alkyl ester derivatives for SAR studies researchgate.net.

    For example, the synthesis of unsymmetric biphenyl esters can be achieved through lipase-catalyzed chemoselective ester hydrolysis of a symmetric biphenyl diester, followed by re-esterification, demonstrating a method to achieve structural diversity nih.gov. Derivatives with varied substitution patterns on the phenyl rings are synthesized by selecting appropriately substituted starting materials for the initial coupling reactions mdpi.comnih.gov.

    Impact of Structural Modifications on Biological Activity

    The biological activity of compounds based on the this compound scaffold is highly sensitive to structural changes. Modifications to the biphenyl rings and the acetate group can significantly alter the compound's interaction with biological targets, thereby affecting its efficacy.

    Substitution on the Biphenyl Core: The position and electronic nature of substituents on the phenyl rings are critical. For related biphenylacetic acid derivatives, such as those targeting cyclooxygenase (COX) enzymes, the spatial arrangement of the rings and the presence of specific functional groups dictate potency and selectivity. For instance, in a series of 3-phenylcoumarin inhibitors of monoamine oxidase B, the position of a methoxy (B1213986) group on the phenyl ring significantly influenced inhibitory activity nih.gov. Shifting a substituent from the para-position to the meta- or ortho-position can drastically change the molecule's conformation and its ability to fit into a target's binding site.

    Modification of the Acetate Moiety: The ethyl acetate group is a key feature. In vivo, this ester is often a prodrug, readily hydrolyzed by esterases to the corresponding carboxylic acid, which is typically the active form of the molecule. The conversion of the ester to other functional groups like amides or different esters can modulate activity, cell permeability, and metabolic stability. For example, studies on 2-phenylaminophenylacetic acid (a related scaffold) involved synthesizing analogs with modified acid moieties to mitigate the formation of reactive metabolites semanticscholar.org.

    Below is a table illustrating hypothetical SAR trends for biphenylacetic acid derivatives based on common observations in medicinal chemistry.

    Compound/Modification Modification Detail Hypothesized Impact on Activity
    Parent (Acid form) 2-[3-(2-methoxyphenyl)phenyl]acetic acidBaseline activity
    Analog 1 Methoxy group moved from ortho to paraMay decrease or increase activity depending on target binding pocket geometry
    Analog 2 Methoxy group replaced with a Trifluoromethyl groupCan increase lipophilicity and binding affinity through new interactions
    Analog 3 Addition of a Fluoro group to the second phenyl ringMay enhance metabolic stability and binding affinity
    Analog 4 Ethyl ester converted to a Methyl esterMinor change, likely similar activity to parent ester after hydrolysis
    Analog 5 Ethyl ester converted to an Amide (CONH₂)Alters hydrogen bonding capacity and polarity; may reduce activity if the acidic group is critical for binding

    Identification of Key Pharmacophoric Features

    A pharmacophore is an abstract description of molecular features essential for molecular recognition of a ligand by a biological target nih.govresearchgate.net. Identifying these features for the this compound scaffold is key to designing new, potent molecules. Pharmacophore modeling is a computational tool used to define this set of essential structural features nih.gov.

    For the broader class of biphenylacetic acid derivatives, which includes many anti-inflammatory agents, the key pharmacophoric features are generally understood to be:

    Two Hydrophobic/Aromatic Regions: Provided by the two phenyl rings. These are crucial for engaging with hydrophobic pockets within the target protein.

    A Hydrogen Bond Acceptor/Negatively Ionizable Center: The ester carbonyl of the title compound acts as a hydrogen bond acceptor. Upon hydrolysis to the carboxylic acid, it provides a negatively ionizable center that can form critical ionic interactions or hydrogen bonds with residues like arginine in the active site of enzymes such as COX nih.gov.

    A Specific Spatial Arrangement: The relative orientation and distance between the aromatic rings and the acidic/ester group are paramount. The non-coplanar, twisted conformation of the biphenyl system positions the substituents and the side chain in a specific three-dimensional arrangement required for optimal binding.

    A representative pharmacophore model would consist of two aromatic features and one negatively ionizable/hydrogen bond acceptor feature, positioned at specific distances and angles from each other nih.govresearchgate.net.

    Bioisosteric Replacements and Their Effects on Activity

    Bioisosteric replacement is a widely used strategy in drug design to modify a molecule's physicochemical properties, improve its pharmacokinetic profile, or reduce toxicity while retaining its desired biological activity cambridgemedchemconsulting.comresearchgate.net. For the this compound scaffold, the most common target for bioisosteric replacement is the carboxylic acid group, which is formed in vivo from the parent ester. The carboxylic acid moiety can be associated with poor membrane permeability and metabolic liabilities like the formation of reactive acyl glucuronides nih.govnih.gov.

    Common bioisosteric replacements for the carboxylic acid group include:

    Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most successful non-classical bioisosteres of carboxylic acids drughunter.com. It has a similar pKa (around 4.5-4.9) and can participate in similar ionic interactions, but it is more lipophilic and resistant to acyl glucuronidation nih.govdrughunter.com.

    Acyl Sulfonamides: This group is also acidic, although generally weaker than carboxylic acids. It can form similar hydrogen bond interactions and offers improved metabolic stability nih.govdrughunter.com.

    Hydroxamic Acids: These groups are moderately acidic (pKa ~8-9) and are known for their metal-chelating properties. They have been successfully employed as carboxylic acid bioisosteres, although they may have their own metabolic stability and toxicity concerns nih.gov.

    Isoxazolols: These heterocyclic structures can also act as acidic mimics of the carboxylic acid group nih.gov.

    The success of any bioisosteric replacement is highly context-dependent and cannot be readily predicted, often requiring the synthesis and testing of a panel of isosteres nih.gov.

    Bioisostere Typical pKa General Effects on Properties
    Carboxylic Acid~4.2 - 4.5Baseline; potential for acyl glucuronide formation nih.gov
    Tetrazole~4.5 - 4.9Increases lipophilicity; metabolically more stable than COOH; avoids acyl glucuronidation drughunter.com
    Acyl Sulfonamide~9 - 10Weaker acid; can increase lipophilicity and membrane permeability drughunter.com
    Hydroxamic Acid~8 - 9Moderately acidic; strong metal chelator; may have unique toxicity profile nih.gov

    Development of Lead Compounds from this compound Scaffold

    A lead compound is a chemical compound that has promising biological activity and serves as the starting point for further drug development through a process called lead optimization danaher.comup.ac.zaresearchgate.net. The this compound scaffold represents a potential starting point for identifying new lead compounds.

    The process of lead optimization involves an iterative cycle of designing, synthesizing, and testing new analogues to improve upon the initial "hit" compound patsnap.comcreative-bioarray.com. The goal is to enhance desired characteristics such as:

    Potency: Increasing the biological activity at the target.

    Selectivity: Maximizing activity at the desired target while minimizing activity at off-targets to reduce side effects.

    Pharmacokinetic Properties (ADME): Improving absorption, distribution, metabolism, and excretion to ensure the compound reaches its target in the body at an effective concentration for an appropriate duration.

    Structure-activity relationship (SAR) data, as discussed in section 6.2, is the foundation of this process. For instance, if a particular substituent on the biphenyl core is found to increase potency, medicinal chemists will synthesize a new series of compounds to further explore that finding nih.gov. Similarly, if the parent compound suffers from rapid metabolism, bioisosteric replacement or other structural modifications will be employed to create more stable analogues nih.gov. This systematic approach allows for the refinement of the initial scaffold into a preclinical drug candidate with a balanced profile of efficacy and drug-like properties danaher.comnih.gov.

    Advanced Applications and Future Research Directions of Ethyl 2 3 2 Methoxyphenyl Phenyl Acetate

    Role in Drug Discovery and Development Pipeline

    The biphenylacetic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is 4-biphenylacetic acid, also known as Felbinac, which is the active metabolite of the prodrug Fenbufen. caymanchem.comchemicalbook.com Felbinac is utilized as a topical treatment for muscle inflammation and arthritis. nih.gov Its mechanism of action involves the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. caymanchem.com

    Given this precedent, Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate is a promising candidate for investigation as a novel anti-inflammatory agent. The presence of the methoxy (B1213986) group and the specific substitution pattern on the biphenyl (B1667301) rings could modulate its potency, selectivity, and pharmacokinetic profile compared to existing NSAIDs. Future research could involve synthesizing a library of related derivatives and screening them for inhibitory activity against cyclooxygenase (COX) enzymes, the primary targets of most NSAIDs. mdpi.com

    Compound Common Name Primary Application Mechanism of Action
    4-Biphenylacetic acidFelbinacTopical anti-inflammatoryInhibition of prostaglandin E2 synthesis caymanchem.com
    Fenbufen-Oral anti-inflammatory (prodrug)Metabolized to 4-biphenylacetic acid

    Potential in Materials Science and Advanced Chemical Applications

    Biphenyl compounds, in general, possess unique properties that make them valuable in materials science. Their rigid structure can be exploited in the synthesis of polymers and resins to enhance thermal and mechanical stability. ontosight.ai The incorporation of biphenyl units into liquid crystal displays is also a known application. acs.org

    Specifically, fluorinated biphenyl compounds are of interest for their use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electrical conductivity. acs.orgontosight.ai The methoxy group in this compound could be chemically modified to introduce other functionalities, opening avenues for its use as a building block in the synthesis of advanced materials with tailored optical or electronic properties.

    Application Area Relevant Property of Biphenyl Compounds Potential Application of this compound Derivatives
    Polymers and ResinsThermal and mechanical stability ontosight.aiEnhanced performance polymers
    Liquid CrystalsStructural rigidityComponents of liquid crystal mixtures acs.org
    Organic ElectronicsElectrical conductivity ontosight.aiBuilding blocks for OLEDs and other devices acs.org

    Innovative Synthetic Approaches and Process Optimization

    The synthesis of biphenylacetic acid derivatives can be achieved through various established methods. The Suzuki-Miyaura coupling is a widely used and efficient method for creating the biphenyl core structure. ajgreenchem.com This reaction involves the cross-coupling of a boronic acid with a halide, catalyzed by a palladium complex. ajgreenchem.com For the synthesis of this compound, this could involve the coupling of a (2-methoxyphenyl)boronic acid with an ethyl ester of a 3-halophenylacetic acid.

    Another approach involves the reduction of a nitrophenylacetic acid to an aminophenylacetic acid, followed by a reaction with benzene (B151609) in the presence of sodium nitrite (B80452) and an acid. google.com Process optimization for the synthesis of this compound would focus on improving reaction yields, reducing the number of synthetic steps, and utilizing more environmentally friendly ("greener") solvents and catalysts. chemicalbook.com

    Integration with High-Throughput Screening Methodologies

    High-throughput screening (HTS) is a crucial tool in modern drug discovery, allowing for the rapid testing of large libraries of compounds for biological activity. bmglabtech.com In the context of this compound and its derivatives, HTS assays would be instrumental in identifying promising anti-inflammatory candidates.

    HTS assays for inflammation often target key enzymes in the inflammatory cascade, such as COX-1 and COX-2. researchgate.net These assays are typically cell-based or biochemical and are designed for automation and miniaturization to allow for the screening of thousands of compounds in a short period. bmglabtech.com A library of compounds based on the this compound scaffold could be synthesized and subjected to HTS to identify "hits" with potent anti-inflammatory activity. caymanchem.com These hits would then undergo further optimization to improve their drug-like properties.

    Screening Method Target Purpose
    Biochemical AssaysCOX-1, COX-2 enzymes researchgate.netTo identify direct inhibitors of prostaglandin synthesis.
    Cell-Based AssaysInflammatory cytokine production nih.govTo assess the effect of compounds on cellular inflammatory responses.

    Future Research Trajectories and Unexplored Potentials

    The future of NSAID development is focused on creating drugs with improved safety profiles, particularly with regard to gastrointestinal and cardiovascular side effects. nih.govdatainsightsmarket.com Research is also directed towards developing drugs that target other mediators of inflammation beyond prostaglandins. nih.gov

    For this compound, future research could explore its potential as a selective COX-2 inhibitor, which could offer a better safety profile than traditional NSAIDs. mdpi.com Additionally, the unique substitution pattern of this compound may lead to interactions with other biological targets, opening up possibilities for its use in treating other diseases. The development of novel drug delivery systems for biphenylacetic acid derivatives, such as topical formulations or targeted nanoparticles, is another promising area of research. chemicalbook.com

    Q & A

    Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate?

    The compound can be synthesized via esterification or substitution reactions. For example:

    • Esterification : Reacting phenylacetic acid derivatives with ethanol under acidic conditions, similar to methods used for ethyl 2-phenylacetoacetate synthesis .
    • Substitution : Introducing methoxy or aryl groups via bromination or nucleophilic aromatic substitution, as seen in analogs like ethyl 2-(3-(bromomethyl)phenyl)acetate . Key steps include optimizing reaction time and temperature, with catalysts like H₂SO₄ or trifluoroacetic acid often employed.

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • NMR Spectroscopy : ¹H and ¹³C NMR can identify methoxy (-OCH₃), ester (-COOEt), and aromatic protons. For example, methoxy groups typically appear as singlets near δ 3.8 ppm, while ester carbonyls resonate around δ 170-175 ppm .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ for C₁₇H₁₈O₃: 270.1256).
    • IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) are diagnostic .

    Q. What are the solubility and stability profiles of this compound, and how do they influence experimental design?

    • Solubility : Likely soluble in chloroform, DMSO, or methanol, based on analogs like ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate .
    • Stability : Ester groups may hydrolyze under acidic/basic conditions. Storage at -20°C in anhydrous environments is recommended to prevent degradation .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to enhance the yield of this compound?

    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve esterification efficiency.
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution for aryl group introduction .
    • Flow Reactors : Adopt continuous-flow microreactor systems to achieve higher reproducibility and reduced side reactions, as demonstrated in related syntheses .

    Q. What strategies resolve contradictions in reported spectral data for structural analogs?

    • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 2-(4-methoxyphenoxy)acetoacetate) to confirm peak assignments .
    • X-ray Crystallography : Resolve ambiguities in aromatic substitution patterns by determining crystal structures, as done for 3-(4-chloro-2-methoxyphenyl)phenylacetic acid .
    • Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

    Q. What mechanistic insights explain the reactivity of the methoxyphenyl and ester groups in this compound?

    • Electron-Donating Effects : The methoxy group activates the aromatic ring toward electrophilic substitution, directing reactions to the para position .
    • Ester Hydrolysis : Under basic conditions, the ester undergoes saponification to form carboxylic acids, which can be monitored via pH titration .
    • Cross-Coupling Potential : The aryl moiety may participate in Suzuki-Miyaura reactions, enabling derivatization for SAR studies .

    Q. How can researchers design biological activity assays for this compound?

    • In Vitro Assays : Screen for antimicrobial activity using microdilution methods (e.g., against E. coli or S. aureus), as done for oxadiazole-containing analogs .
    • Enzyme Inhibition Studies : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, leveraging the compound’s aromatic and ester motifs .
    • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential .

    Data Contradiction Analysis

    Q. How to address discrepancies in reported melting points or spectral data across studies?

    • Purity Assessment : Reanalyze samples via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting physical properties .
    • Interlaboratory Comparisons : Collaborate with independent labs to validate data, as seen in PubChem entries for related compounds .
    • Environmental Controls : Ensure consistent measurement conditions (e.g., humidity, heating rates) to minimize variability .

    Methodological Recommendations

    Q. What computational tools aid in predicting the compound’s reactivity and properties?

    • Software : Use Gaussian or ORCA for DFT calculations to predict NMR shifts, IR bands, and reaction pathways .
    • Databases : Cross-reference PubChem and ECHA entries for analogous structures to infer solubility and stability .

    Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

    • Derivatization : Synthesize analogs with varied substituents (e.g., halogens, nitro groups) on the phenyl rings .
    • Bioactivity Correlation : Use multivariate analysis to link structural features (e.g., logP, H-bond donors) with assay results .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.